molecular formula C18H19N3O4S2 B2556273 N-(3,4-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1252908-69-2

N-(3,4-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B2556273
CAS No.: 1252908-69-2
M. Wt: 405.49
InChI Key: IVZZXUPVOOSRTL-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H19N3O4S2 and its molecular weight is 405.49. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibitory Activities

Compounds similar to the requested chemical have been studied for their potent dual inhibitory activities against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial in the nucleotide biosynthesis pathway, making them targets for anticancer and antibacterial drugs (Gangjee et al., 2008). These studies highlight the compound's relevance in developing therapies against diseases with proliferative pathologies.

Synthetic Methodologies

Research into synthetic methodologies involving similar compounds showcases their utility in creating novel heterocyclic compounds. These methods include the synthesis of derivatives with potential antibacterial and antifungal activities, highlighting the compound's versatility in drug development (Hossan et al., 2012).

Anticancer Activity

Several studies have synthesized and evaluated the anticancer activity of thieno[3,2-d]pyrimidine derivatives, revealing their potential as antitumor agents. These compounds exhibit marked growth inhibition against various cancer cell lines, indicating the chemical compound's relevance in oncological research (Hafez & El-Gazzar, 2017).

Structural Analysis

Investigations into the crystal structures of related compounds provide insight into their molecular conformation, intermolecular interactions, and potential mechanisms of action. This information is crucial for understanding the compound's bioactivity and for designing drugs with optimized efficacy and reduced side effects (Subasri et al., 2016).

Glutaminase Inhibition

Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share structural similarities with the queried compound, focuses on their role as glutaminase inhibitors. These inhibitors are explored for their therapeutic potential in cancer treatment, demonstrating the compound's applicability in targeting cancer metabolism (Shukla et al., 2012).

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S2/c1-4-21-17(23)16-12(7-8-26-16)20-18(21)27-10-15(22)19-11-5-6-13(24-2)14(9-11)25-3/h5-9H,4,10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZZXUPVOOSRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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